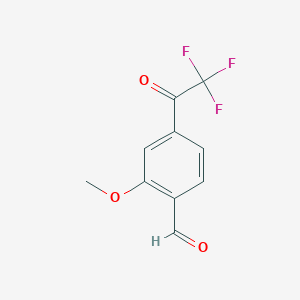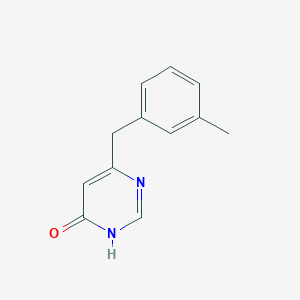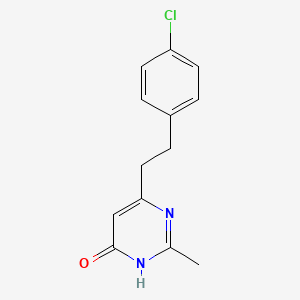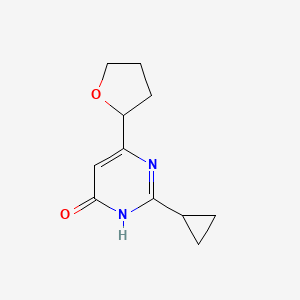
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol, also known as 2-CPTHFP, is an organic molecule with a cyclopropyl group at the 2-position and a tetrahydrofuran-2-yl group at the 6-position. It is a derivative of pyrimidin-4-ol, a heterocyclic organic compound found in many natural products and pharmaceuticals. 2-CPTHFP has been studied extensively in recent years due to its potential applications in medicinal chemistry and synthetic organic chemistry.
Scientific Research Applications
1. Synthesis and Structural Analysis
The compound 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is closely related to various pyrimidine derivatives that have been synthesized and structurally analyzed. For instance, (Liu et al., 2009) describe the synthesis of a compound with a similar structure, highlighting the importance of such compounds in crystallography and molecular design.
2. Biological Activity Screening
Research has been conducted on derivatives of pyrimidine, akin to this compound, for their potential biological activities. For instance, (Bhat et al., 2014) synthesized and screened a series of pyrimidine derivatives for various biological activities, including anti-inflammatory and analgesic properties.
3. Chemical Transformations
The compound's structural analogs have been used in various chemical transformation studies. For example, (Novakov et al., 2017) investigated the aminolysis of a similar compound, which is important for understanding its reactivity and potential applications in synthetic chemistry.
4. Exploration of Antimicrobial and Antiviral Properties
Derivatives of pyrimidine, related to this compound, have been explored for their antimicrobial and antiviral properties. (Hilmy et al., 2021) report the synthesis of pyrimidine derivatives and their potential as antimicrobial and antiviral agents.
5. Potential in Cancer Treatment
Research into the potential use of pyrimidine derivatives in cancer treatment is ongoing. For example, (Wang et al., 2004) discuss the synthesis and evaluation of pyrimidine derivatives as inhibitors for cyclin-dependent kinase-2, a protein implicated in cancer cell growth.
properties
IUPAC Name |
2-cyclopropyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h6-7,9H,1-5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMHJMBTOPWOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

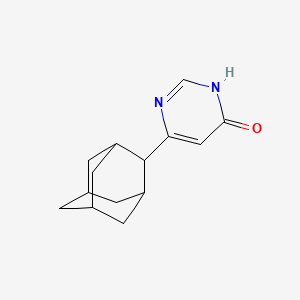
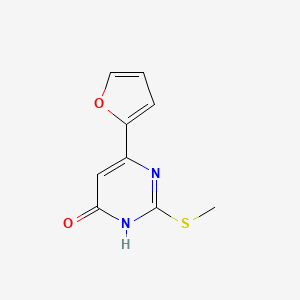
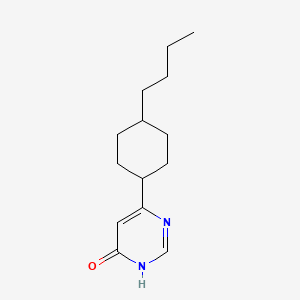
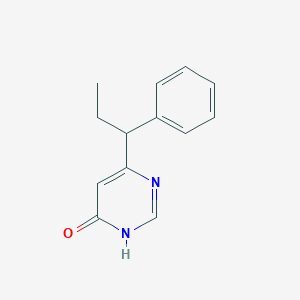
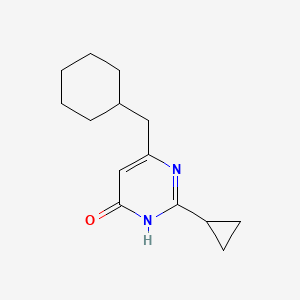
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)
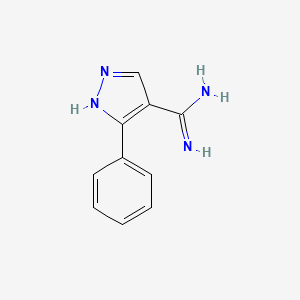
![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)
